alpha-(4-Bromo-3-methylphenylimino)-O-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Bromo-3-methylphenylimino)-O-cresol is an organic compound characterized by the presence of a bromine atom, a methyl group, and a phenylimino group attached to a cresol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Bromo-3-methylphenylimino)-O-cresol typically involves the reaction of 4-bromo-3-methylaniline with O-cresol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Bromo-3-methylphenylimino)-O-cresol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Alpha-(4-Bromo-3-methylphenylimino)-O-cresol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-(4-Bromo-3-methylphenylimino)-O-cresol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylaniline
- Methyl 4-bromo-3-methylbenzoate
- 4-Bromo-3-methylphenol
Uniqueness
Alpha-(4-Bromo-3-methylphenylimino)-O-cresol is unique due to its specific structural features, such as the presence of both a bromine atom and a phenylimino group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
82607-46-3 |
---|---|
Molecular Formula |
C14H12BrNO |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
2-[(4-bromo-3-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12BrNO/c1-10-8-12(6-7-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
InChI Key |
SBMMWOIEDMKTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=CC=CC=C2O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.